molecular formula C14H19N3O B6970365 N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide

N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide

Cat. No.: B6970365
M. Wt: 245.32 g/mol
InChI Key: OCFQQBFLBMIDNU-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide is a compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a prop-2-enamide group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide typically involves the reaction of piperidine derivatives with pyridin-2-ylmethyl halides under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available piperidine and pyridine derivatives. The process includes steps like halogenation, nucleophilic substitution, and amide formation, followed by purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the pyridin-2-ylmethyl and prop-2-enamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-14(18)16-12-6-9-17(10-7-12)11-13-5-3-4-8-15-13/h2-5,8,12H,1,6-7,9-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFQQBFLBMIDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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